2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride
Overview
Description
2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . This particular compound features an ethylsulfanyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other formylating agents.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate halogenated benzimidazole derivatives.
Attachment of Dimethylethanamine: The final step involves the alkylation of the benzimidazole derivative with N,N-dimethylethanamine under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., alkyl halides) . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives .
Scientific Research Applications
2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Material Science: It is explored for its potential use in the development of new materials with unique optical and electronic properties.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of nucleotides, allowing the compound to interact with DNA and RNA . This interaction can inhibit the replication of viruses and the proliferation of cancer cells . Additionally, the ethylsulfanyl group can modulate the compound’s binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride include:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Bendamustine: A chemotherapy drug used to treat certain types of cancer.
Compared to these compounds, this compound has unique structural features, such as the ethylsulfanyl group, which can influence its biological activity and specificity .
Properties
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S.2ClH/c1-4-17-13-14-11-7-5-6-8-12(11)16(13)10-9-15(2)3;;/h5-8H,4,9-10H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMXFWIERPURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CCN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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